![molecular formula C23H23NO5 B2513641 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938026-06-3](/img/structure/B2513641.png)
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one
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Description
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis Techniques
Chromene derivatives exhibit interesting structural characteristics that have been explored through various synthesis techniques. For example, the study by Wang et al. (2005) on the X-ray crystal structure of a related chromene compound highlights the coplanarity of the pyran ring, a feature that could influence the compound's reactivity and interaction with biological targets (Wang, Zeng, Shi, Wei, & Zong, 2005). Similarly, synthesis methods such as the one-pot multicomponent synthesis approach provide an efficient way to generate densely functionalized chromene derivatives, showcasing the versatility of these compounds in chemical synthesis (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Biological Activities and Applications
The biological activities of chromene derivatives span a wide range, with some compounds exhibiting potent antitumor properties. For instance, Dong et al. (2010) reported that certain analogs showed promising cell growth inhibitory activity across a broad range of cancer cell lines, indicating their potential as antitumor agents (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010). Additionally, compounds derived from chromenes have been found to inhibit carbonic anhydrase-II, suggesting their utility in treating disorders like cystic fibrosis, glaucoma, and epilepsy (Rahman, Khattak, Liaqat, Zaman, & Musharraf, 2015).
Advanced Material and Sensor Applications
Chromene derivatives also find applications in the development of advanced materials and sensors. For example, Jo et al. (2014) designed a chromene-based chemo-sensor capable of sequential recognition of Cu2+ and CN− in aqueous solutions, demonstrating the compound's utility in environmental monitoring and safety applications (Jo, Park, Na, Choi, You, & Kim, 2014).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)-8-methylfuro[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-27-16-8-6-15(7-9-16)19-20-21(29-22(19)24-11-12-26-3)17-13-14(2)5-10-18(17)28-23(20)25/h5-10,13,24H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPRAWKNKCXUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=C3C=C(C=C4)C)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one |
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